Mannanase

Description

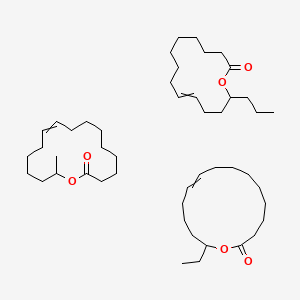

Structure

2D Structure

Properties

CAS No. |

60748-69-8 |

|---|---|

Molecular Formula |

C48H84O6 |

Molecular Weight |

757.2 g/mol |

IUPAC Name |

15-ethyl-1-oxacyclopentadec-10-en-2-one;16-methyl-1-oxacyclohexadec-10-en-2-one;14-propyl-1-oxacyclotetradec-10-en-2-one |

InChI |

InChI=1S/3C16H28O2/c1-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16(17)18-15;1-2-15-13-11-9-7-5-3-4-6-8-10-12-14-16(17)18-15;1-2-12-15-13-10-8-6-4-3-5-7-9-11-14-16(17)18-15/h3,5,15H,2,4,6-14H2,1H3;5,7,15H,2-4,6,8-14H2,1H3;6,8,15H,2-5,7,9-14H2,1H3 |

InChI Key |

YVLRMFRJNUXZQR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CCC=CCCCCCCCC(=O)O1.CCC1CCCC=CCCCCCCCC(=O)O1.CC1CCCCC=CCCCCCCCC(=O)O1 |

Origin of Product |

United States |

Mannanase Biodiversity and Discovery

Microbial Sources of Mannanase (B13387028) Enzymes

Microorganisms represent a significant and diverse source of this compound enzymes, favored for their rapid growth, ease of cultivation, and the ability to produce extracellular enzymes reru.ac.thnih.gov. A wide array of bacteria, fungi, yeasts, and actinomycetes are known to produce mannanases with varying characteristics and optimal activity ranges frontiersin.orgresearchgate.netnih.gov.

Bacterial this compound Producers

Numerous bacterial species have been identified as producers of mannanases. Gram-positive bacteria, particularly members of the genus Bacillus, are prominent sources frontiersin.orgnih.gov. Examples include Bacillus subtilis, Bacillus amyloliquefaciens, and Bacillus circulans, which have been reported to exhibit high this compound activity medcraveonline.comkku.ac.thtci-thaijo.orgbio-conferences.org. Some gram-negative bacteria, such as Klebsiella oxytoca and Chryseobacterium indologenes, also efficiently degrade mannan (B1593421) reru.ac.thfrontiersin.org. Other notable bacterial producers include Aeromonas hydrophila, Enterococcus casseliflavus, Pseudomonas sp., and Vibrio sp. reru.ac.th. Bacterial mannanases often function optimally under neutral to alkaline conditions nih.gov.

Here is a table summarizing some bacterial this compound producers:

| Bacterial Species | Gram Stain | References |

| Bacillus subtilis | Positive | reru.ac.thkku.ac.thbio-conferences.org |

| Bacillus amyloliquefaciens | Positive | medcraveonline.comkku.ac.th |

| Bacillus circulans | Positive | medcraveonline.comtci-thaijo.orgbio-conferences.org |

| Klebsiella oxytoca | Negative | frontiersin.orgkku.ac.th |

| Chryseobacterium indologenes | Negative | reru.ac.thmedcraveonline.com |

| Aeromonas hydrophila | Negative | reru.ac.th |

| Enterococcus casseliflavus | Positive | reru.ac.th |

| Pseudomonas sp. | Generally Negative | reru.ac.th |

| Vibrio sp. | Negative | reru.ac.th |

Fungal and Yeast this compound Producers

Filamentous fungi and yeasts are also significant producers of mannanases, often secreting a diverse cocktail of enzymes involved in plant cell wall degradation saspublishers.com. The genus Aspergillus is widely recognized as a competent mannan degrader among fungi, with species like Aspergillus niger and Aspergillus oryzae being particularly important, including GRAS-designated strains used in industrial enzyme production plos.orgfrontiersin.orgnih.govsaspublishers.comcabidigitallibrary.org. Other fungal genera known for this compound production include Trichoderma sp. (e.g., Trichoderma reesei, Trichoderma viride), Penicillium sp. (Penicillium italicum, Penicillium occitanis), Fusarium species, Rhizomucor miehei, and Chaetomium sp. plos.orgfrontiersin.orgnih.govmedcraveonline.comsaspublishers.comcdnsciencepub.comnih.govfrontiersin.org. Fungal mannanases typically prefer acidic pH conditions for optimal activity nih.gov.

Yeasts also contribute to the microbial this compound landscape. Active extracellular β-mannanase production has been identified in various yeast species, including Cryptococcus albidus, C. gastricus, C. magnus, C. terreus, C. laurentii, Saccharomyces cerevisiae, Williopsis californica, Metschnikowia pulcherrima, Pichia anomala, and P. guilliermondii researchgate.net. Pichia kudriavzevii isolated from citrus wastes has also shown potential for this compound production researchgate.net.

Here is a table highlighting some fungal and yeast this compound producers:

| Organism Type | Genus/Species | References |

| Fungus | Aspergillus sp. | plos.orgfrontiersin.orgnih.govsaspublishers.comcabidigitallibrary.org |

| Fungus | Aspergillus niger | plos.orgnih.govmedcraveonline.comsaspublishers.comcabidigitallibrary.org |

| Fungus | Aspergillus oryzae | nih.govsaspublishers.com |

| Fungus | Trichoderma sp. | frontiersin.orgmedcraveonline.com |

| Fungus | Trichoderma reesei | plos.orgfrontiersin.org |

| Fungus | Penicillium sp. | frontiersin.orgnih.gov |

| Fungus | Fusarium sp. | nih.gov |

| Fungus | Rhizomucor miehei | nih.govfrontiersin.org |

| Fungus | Chaetomium sp. | nih.gov |

| Yeast | Cryptococcus albidus | researchgate.net |

| Yeast | Saccharomyces cerevisiae | researchgate.netnih.gov |

| Yeast | Pichia kudriavzevii | researchgate.net |

Actinomycetes as this compound Sources

Actinomycetes, a group of filamentous bacteria, are also recognized for their ability to degrade lignocellulose, including mannans researchgate.netnih.gov. Notable mannan-degrading actinomycetes include Streptomyces sp. and Nocardiopsis sp., which have demonstrated appreciable mannanolytic activity frontiersin.orgnih.govmedcraveonline.com. Streptomyces flaveolus has been identified as a this compound producer from agricultural soil samples ijaresm.com. Actinomycetes contribute to the diverse pool of microbial mannanases, offering potential for novel enzyme discovery.

Plant and Animal Derived Mannanases

Mannanases are not limited to microbial sources; they are also found in plants and animals reru.ac.thfrontiersin.orgresearchgate.netnih.govmdpi.com. In plants, mannanases play roles in various physiological processes, including seed germination, fruit ripening, and cell wall modification during growth and senescence nih.govnih.gov. Examples of plants where this compound activity has been reported include coffee beans, konjac, locust bean, almond, and apricot kku.ac.thcdnsciencepub.cominfinitabiotech.com. Plant mannanases can be found in different tissues, such as seeds, fruits, and cell walls frontiersin.orgnih.govinfinitabiotech.com.

Mannanases are also present in animals, particularly in the digestive systems of some invertebrates that consume mannan-rich diets reru.ac.thcdnsciencepub.commdpi.com. Mannanases derived from lower animals like Aplysia kurodai, Haliotis discus hannai, and Mytilus edulis, which inhabit marine environments, may possess enzyme properties adapted to specific extreme conditions such as high salinity or temperature researchgate.netmdpi.com. Mannanases have also been reported in mammals and oysters cdnsciencepub.com. In insects like Hermetia illucens (black soldier fly larvae), mannanases are found in the gut microbiome and are optimized for the digestion of plant biomass researchgate.netmdpi.com.

Metagenomic Approaches for Novel this compound Discovery

Metagenomics, the study of genetic material recovered directly from environmental samples, offers a powerful culture-independent approach to discover novel enzymes from unculturable or difficult-to-culture microorganisms mdpi.comfrontiersin.orgoup.com. This is particularly valuable for exploring diverse environments like soil, water, and animal guts, which harbor a vast and largely untapped microbial diversity reru.ac.thmdpi.comfrontiersin.org.

Functional metagenomic approaches involve cloning environmental DNA into suitable hosts and screening the resulting library for desired enzymatic activities, such as this compound activity mdpi.comfrontiersin.orgfrontiersin.org. This allows for the discovery of novel genes and enzymes based on their function, even if their sequences are not similar to known mannanases frontiersin.org. Sequence-based metagenomics, on the other hand, relies on identifying genes with homology to known this compound genes frontiersin.org.

Metagenomic studies have successfully led to the isolation of novel mannanases with unique biochemical properties, including enzymes active at low temperatures or in organic solvents researchgate.netmdpi.com. For instance, a novel mannan-degrading gene, ManEM6, was discovered from the intestinal metagenome of Hermetia illucens larvae, encoding an enzyme active at 40°C and pH 7.0 mdpi.com. Metagenomics provides a promising avenue for expanding the repertoire of available mannanases with properties suitable for various industrial applications mdpi.comfrontiersin.org.

Isolation and Screening Methodologies for this compound-Producing Organisms

The isolation and screening of this compound-producing microorganisms typically involve several steps to identify and select strains with significant mannanolytic activity reru.ac.thjetir.org. Environmental samples rich in mannan-containing materials, such as soil, decaying plant matter, agricultural wastes (like palm kernel cake and copra meal), and even animal digestive tracts, serve as primary sources for isolation reru.ac.thkku.ac.thtci-thaijo.orgcabidigitallibrary.orgjetir.org.

Common methodologies include:

Enrichment Culture: Samples are inoculated into a liquid medium containing mannan or a mannan-rich substrate (like locust bean gum or guar (B607891) gum) as the sole carbon source to selectively enrich for mannan-degrading microorganisms tci-thaijo.orgresearchgate.netinfinitabiotech.comjetir.org.

Plating on Selective Media: Diluted environmental samples or enrichment cultures are plated on agar (B569324) media containing a chromogenic substrate or a staining indicator that reveals mannan hydrolysis reru.ac.thkku.ac.thtci-thaijo.orgcabidigitallibrary.orgjetir.org. Locust bean gum stained with Congo red or iodine solution is commonly used; a clear zone around a colony indicates this compound activity reru.ac.thkku.ac.thtci-thaijo.orgjetir.org.

Qualitative Screening: Isolates showing clear zones on agar plates are further screened qualitatively based on the size of the clear zone relative to the colony size kku.ac.thtci-thaijo.orgcabidigitallibrary.org.

Quantitative Screening: Promising isolates are cultured in liquid media containing mannan substrates, and the this compound activity in the culture supernatant is quantitatively measured using methods like the dinitrosalicylic acid (DNS) method, which quantifies the reducing sugars released by mannan hydrolysis reru.ac.thresearchgate.netjetir.org.

Identification: Isolates with high this compound activity are identified using morphological, biochemical, and molecular techniques, such as 16S rRNA gene sequencing for bacteria and D1/D2 region sequencing for yeasts reru.ac.thkku.ac.thtci-thaijo.orgthaiscience.info.

These methodologies enable researchers to isolate and identify potent this compound producers from diverse environments, paving the way for further characterization and potential industrial application of the enzymes.

Gene Cloning and Heterologous Expression Systems for this compound Production

The production of mannanases often relies on heterologous expression systems, where the gene encoding the enzyme is cloned into a suitable host organism for expression. This approach allows for the production of large quantities of purified enzyme and facilitates genetic modifications to improve enzyme characteristics. Genes encoding mannanases have been successfully cloned from various sources, including bacteria and fungi. ecostore.com

Expression in Prokaryotic Hosts (e.g., Escherichia coli)

Escherichia coli is a widely used prokaryotic host for the heterologous expression of mannanases due to its rapid growth rate, ease of genetic manipulation, and well-established expression systems. nih.govcncb.ac.cn However, expressing foreign proteins in E. coli can sometimes lead to challenges such as the formation of inclusion bodies, which are aggregates of misfolded proteins. cncb.ac.cn

Research has focused on optimizing expression in E. coli to overcome these issues and enhance soluble this compound production. Strategies include codon optimization of the this compound gene to match the codon usage bias of E. coli, which can improve translation efficiency. cncb.ac.cn Different expression vectors, promoters, and culture conditions have also been explored to maximize soluble and active enzyme yield. nih.govcncb.ac.cn For instance, studies have reported high-level expression of Bacillus subtilis this compound in E. coli through optimized protocols. cncb.ac.cn Expression of mannanases from other bacterial species, such as Bacillus circulans, in E. coli has also been documented.

Expression in Eukaryotic Hosts (e.g., Pichia pastoris, Filamentous Fungi)

Eukaryotic hosts like the yeast Pichia pastoris and various filamentous fungi are often preferred for this compound expression, particularly when post-translational modifications such as glycosylation are required for enzyme activity or stability. ecostore.com P. pastoris is a popular choice due to its ability to secrete large amounts of recombinant proteins and its strong, inducible promoters. nih.gov

Studies have demonstrated the successful cloning and expression of this compound genes from sources like Bacillus subtilis and Aspergillus niger in P. pastoris. ecostore.comnih.gov Expression in P. pastoris often results in secreted, active forms of the enzyme, simplifying purification. nih.gov Filamentous fungi are also utilized as expression hosts, offering advantages in terms of high protein secretion levels. ecostore.com

Expression in Lactic Acid Bacteria (e.g., Lactobacillus casei)

Lactic acid bacteria (LAB), including Lactobacillus casei, have emerged as attractive hosts for expressing mannanases, especially for applications in the food and feed industries. ecostore.com Expressing mannanases in LAB allows for direct delivery of the enzyme within fermented products or as probiotics, potentially improving nutrient utilization and animal health. ecostore.com

This compound genes from sources such as Bacillus subtilis have been cloned and expressed in Lactobacillus casei. ecostore.com Other LAB species like Lactobacillus plantarum and Lactobacillus reuteri have also been explored as hosts for this compound expression. This approach offers a promising avenue for developing novel functional foods and feeds containing in situ-produced mannanases.

Here is a summary of some reported heterologous expression systems for mannanases:

| This compound Source | Expression Host | Reference |

| Bacillus subtilis | Escherichia coli | nih.govcncb.ac.cn |

| Bacillus subtilis | Pichia pastoris | nih.gov |

| Aspergillus niger | Pichia pastoris | ecostore.com |

| Bacillus circulans | Escherichia coli | |

| Bacillus subtilis | Lactobacillus casei | ecostore.com |

| Various bacterial/fungal | Escherichia coli | |

| Various bacterial/fungal | Pichia pastoris | |

| - | Lactobacillus plantarum | |

| - | Lactobacillus reuteri |

Regulation of this compound Gene Expression

The expression of this compound genes in microorganisms is a tightly regulated process, ensuring that the enzyme is produced when its substrate (mannan) is available and repressed when readily utilizable carbon sources like glucose are present. Understanding the regulatory mechanisms is crucial for optimizing this compound production in industrial settings.

Transcriptional Control Mechanisms

Regulation of this compound gene expression primarily occurs at the transcriptional level. This involves specific DNA sequences (promoters, operators, enhancers) and regulatory proteins (transcription factors) that control the initiation of mRNA synthesis from the this compound gene. The specific mechanisms vary depending on the organism. In many bacteria and fungi, this compound genes are part of operons or regulons that are coordinately regulated in response to environmental signals.

Inducers and Repressors of this compound Gene Expression

The expression of this compound genes is typically induced by the presence of mannan or its hydrolysis products, such as mannooligosaccharides. These molecules act as inducers, binding to regulatory proteins and promoting the transcription of this compound genes. Conversely, readily metabolizable carbon sources like glucose often act as repressors, inhibiting this compound production through a mechanism known as carbon catabolite repression. This ensures that the organism prioritizes the utilization of more easily accessible substrates. The interplay between inducers and repressors fine-tunes this compound production according to the availability of different carbon sources in the environment.

Feedstock-Specific Gene Induction Patterns

The expression of this compound genes in microorganisms is often regulated by the presence of specific carbon sources or feedstocks containing mannan. Microorganisms have developed complex regulatory mechanisms to fine-tune enzyme expression based on the available substrate, which is an energy-conserving strategy for feedstock degradation. ubc.ca Gene expression of enzymes is primarily controlled at the transcriptional level, with different enzyme classes often being co-regulated and their expression dependent on the available carbon source. ubc.ca For example, in Trichoderma reesei, cellulose (B213188) has been shown to upregulate the expression of the β-mannanase MAN1 gene. ubc.ca Studies utilizing techniques such as RNA sequencing, microarray analysis, and quantitative PCR have investigated the patterns behind the regulation of gene expression of these enzyme classes. ubc.ca Proteomic analysis of the secretome further helps in understanding the protein abundance and composition in response to different feedstocks. ubc.ca

Mutagenesis and Directed Evolution of Mannanases

Mutagenesis and directed evolution are powerful strategies used to improve the properties of mannanases by introducing genetic variations and selecting for variants with desired characteristics. frontiersin.orgplos.orgresearchgate.net Directed evolution mimics natural selection in a laboratory setting, involving iterative rounds of gene mutagenesis, screening, and amplification of variants with improved functions. researchgate.net This approach does not necessarily require detailed knowledge of the enzyme's structure or active site. researchgate.net

Random mutagenesis techniques are employed to create a diverse library of enzyme variants by introducing random changes in the this compound gene sequence. frontiersin.orgplos.org Common methods include error-prone PCR and chemical mutagenesis. plos.org While random mutagenesis can generate large libraries of mutants, identifying superior variants can be time-consuming and costly. frontiersin.org Despite this, even a single round of random mutation can yield variants with significantly improved catalytic efficiency. researchgate.net For instance, random mutagenesis of the β-mannanase gene from Bacillus sp. MK-2 resulted in mutants with substantially increased specific activities. nih.gov In another study, random mutagenesis of fungal GH5 and GH26 mannanases from Podospora anserina expressed in Yarrowia lipolytica led to the identification of mutants with improved kinetic parameters for galactomannan (B225805) hydrolysis. plos.orgresearchgate.net

Site-directed mutagenesis allows for targeted alterations of specific amino acid residues within the this compound enzyme. frontiersin.orgnih.govresearchgate.net This technique is valuable for probing protein structure-function relationships and engineering enzymes with improved or novel functions. researchgate.netmdpi.com By making specific changes, researchers can investigate the role of individual amino acids in catalysis, substrate binding, or stability. frontiersin.orgmdpi.com For example, site-directed mutagenesis of Trichoderma asperellum ND-1 β-mannanase (TaMan5) identified Glu205, Glu313, and Asp357 as crucial catalytic residues, with Asp152 playing an auxiliary role. frontiersin.org In Bacillus subtilis this compound, site-directed mutagenesis has been used to improve acidic stability by altering surface-exposed basic amino acid residues. researchgate.net Studies have also shown that site-directed mutations can significantly increase catalytic efficiency and affect substrate binding affinity and product release. mdpi.comnih.gov

Rational design involves using knowledge of the enzyme's three-dimensional structure, catalytic mechanism, and functional properties to guide the introduction of specific mutations aimed at improving desired characteristics. frontiersin.orgfrontiersin.orgdoi.org This approach often utilizes computational tools such as homology modeling, molecular docking, and molecular dynamics simulations to predict the effects of mutations. frontiersin.orgdoi.orgresearchgate.net Rational design has been successfully applied to enhance various this compound properties, including thermostability, pH stability, and protease resistance. frontiersin.orgdoi.orgnih.gov For instance, rational design based on molecular dynamics simulation identified a critical amino acid residue (Ala336Pro) in Bacillus subtilis this compound (ManTJ102), and the resulting mutant showed significantly enhanced thermostability. frontiersin.orgresearchgate.net Rational design has also been used to improve protease resistance by modifying trypsin digestion sites located on the enzyme surface. doi.org

Development of Reporter Gene Systems Utilizing this compound Genes

This compound genes have been explored for their potential as reporter genes in various microbial systems. Reporter gene systems are valuable tools for studying gene expression, regulatory elements, and protein localization within cells. plos.orgcore.ac.uk The β-1,4-mannanase gene (manB) from Bacillus pumilus has been shown to function as a useful reporter gene in Lactobacillus casei and Escherichia coli. plos.orgcore.ac.ukoup.com Its activity can be conveniently measured to monitor the expression driven by different promoters or to study the efficiency of secretion systems. plos.orgcore.ac.uk For example, the manB gene was cloned into expression vectors and its expression patterns in L. casei were investigated by measuring enzymatic activity and analyzing recombinant protein levels via Western blot. plos.orgcore.ac.uk This demonstrated that this compound activity correlated positively with protein accumulation during growth, making it a suitable reporter for monitoring gene expression and secretion in these bacteria. plos.orgcore.ac.uk In plants, an endo-beta-mannanase gene (LeMAN5) in tomato has been used with a GUS-reporter gene system to study its expression pattern during anther and pollen development. nih.gov

Molecular Biology and Genetic Engineering of Mannanases

Mutagenesis and Directed Evolution of Mannanases

Mutagenesis and directed evolution are cornerstone strategies for improving this compound properties by introducing genetic diversity and subsequently selecting for variants with desired traits. frontiersin.orgplos.orgresearchgate.net Directed evolution mimics the natural evolutionary process in a controlled laboratory environment, involving iterative cycles of random mutagenesis of the target gene, followed by screening and amplification of enzyme variants exhibiting enhanced characteristics. researchgate.net A key advantage of this approach is that it does not necessitate a detailed pre-existing understanding of the enzyme's structure or catalytic mechanism. researchgate.net

Random mutagenesis techniques are employed to generate a library of this compound variants with random amino acid substitutions, insertions, or deletions. frontiersin.orgplos.org Commonly used methods include error-prone PCR, which introduces random point mutations during DNA amplification, and chemical mutagenesis, which utilizes chemical agents to alter DNA bases. plos.org While these methods can create vast libraries of mutants, the process of screening and identifying variants with improved properties can be labor-intensive and costly. frontiersin.org Nevertheless, even a single round of random mutagenesis can lead to the isolation of variants with significantly improved catalytic efficiency. researchgate.net For instance, random mutagenesis applied to the β-mannanase gene from Bacillus sp. MK-2 successfully yielded mutants with markedly increased specific activities. nih.gov Similarly, random mutagenesis of fungal GH5 and GH26 mannanases from Podospora anserina, expressed in Yarrowia lipolytica, resulted in the identification of mutants with improved kinetic parameters for the hydrolysis of galactomannan (B225805). plos.orgresearchgate.net

Site-directed mutagenesis is a precise technique that allows researchers to introduce specific changes to one or a few targeted amino acid residues within the this compound enzyme. frontiersin.orgnih.govresearchgate.net This method is invaluable for dissecting the relationship between protein structure and function and for engineering enzymes with tailored properties. researchgate.netmdpi.com By selectively altering specific amino acids, scientists can investigate their roles in catalysis, substrate binding, enzyme stability, and other functional aspects. frontiersin.orgmdpi.com For example, site-directed mutagenesis of the Trichoderma asperellum ND-1 β-mannanase (TaMan5) identified Glu205, Glu313, and Asp357 as essential catalytic residues, with Asp152 providing auxiliary support. frontiersin.org In another application, site-directed mutagenesis has been used to enhance the acidic stability of Bacillus subtilis this compound by modifying surface-exposed basic amino acid residues to neutral or acidic ones. researchgate.net Research has consistently demonstrated that targeted site-directed mutations can lead to significant improvements in catalytic efficiency and influence the enzyme's affinity for its substrate and the rate of product release. mdpi.comnih.gov

Rational design involves a knowledge-based approach to enzyme engineering, leveraging information about the enzyme's three-dimensional structure, catalytic mechanism, and functional characteristics to guide the design of specific mutations aimed at improving desired traits. frontiersin.orgfrontiersin.orgdoi.org This strategy often incorporates computational tools such as homology modeling to predict protein structures, molecular docking to simulate enzyme-substrate interactions, and molecular dynamics simulations to study protein flexibility and stability. frontiersin.orgdoi.orgresearchgate.net Rational design has proven successful in enhancing various this compound properties, including thermostability, pH stability, and resistance to proteases. frontiersin.orgdoi.orgnih.gov For instance, a study employing rational design based on molecular dynamics simulation identified a key amino acid residue (Ala336Pro) in Bacillus subtilis this compound (ManTJ102), and the resulting mutant exhibited significantly improved thermostability. frontiersin.orgresearchgate.net Rational design has also been effectively used to enhance protease resistance by strategically modifying trypsin digestion sites located on the enzyme's surface. doi.org

Site-Directed Mutagenesis for Functional Modification

Development of Reporter Gene Systems Utilizing this compound Genes

This compound genes have emerged as useful tools in the development of reporter gene systems for studying various biological processes in microorganisms. Reporter gene systems are valuable for monitoring gene expression levels, identifying regulatory elements, and determining protein localization within cells. plos.orgcore.ac.uk The β-1,4-mannanase gene (manB) from Bacillus pumilus has been successfully utilized as a reporter gene in Lactobacillus casei and Escherichia coli. plos.orgcore.ac.ukoup.com The enzymatic activity of this compound can be conveniently assayed to quantify gene expression driven by different promoters or to evaluate the efficiency of protein secretion systems. plos.orgcore.ac.uk For example, the manB gene has been cloned into expression vectors, and its expression patterns in L. casei have been analyzed by measuring this compound activity and detecting recombinant protein levels via Western blot. plos.orgcore.ac.uk These studies have shown a positive correlation between this compound activity and protein accumulation during cell growth, highlighting its suitability as a reporter for monitoring gene expression and secretion in these bacterial hosts. plos.orgcore.ac.uk In plant research, an endo-beta-mannanase gene (LeMAN5) from tomato has been used in conjunction with a GUS-reporter gene system to investigate its specific expression patterns during the development of anthers and pollen. nih.gov

Comparative Genomics and Proteomics of this compound-Producing Organisms

Comparative genomics and proteomics offer powerful approaches to gain insights into the genetic and molecular basis of this compound production and the diversity of mannan-degrading systems across different organisms. mdpi.comkocw.or.kr Comparative genomics involves the analysis and comparison of the entire genomes of various organisms to identify genes encoding mannanases, associated regulatory elements, and to understand the evolutionary relationships between different this compound families. kocw.or.krtandfonline.com Proteomics, on the other hand, provides a comprehensive analysis of the protein complement of an organism, allowing for the identification, quantification, and characterization of mannanases and other enzymes involved in mannan degradation under different conditions. mdpi.comkocw.or.kr

Mannanase Enzymology and Catalytic Mechanisms

Biochemical Characterization of Mannanase (B13387028) Activity

The biochemical characterization of this compound activity involves assessing various parameters that define the enzyme's performance, such as substrate specificity, optimal pH and temperature, stability, and kinetic properties. researchgate.netwikipedia.orgdrugbank.comnih.govnih.govicecreamscience.com These characteristics can vary significantly depending on the source of the enzyme. For instance, mannanases from Aspergillus niger gr exhibit optimal activity over a wide range of pH and temperature. researchgate.net An alkali-tolerant β-mannanase from Humicola insolens Y1 showed optimal activity at pH 5.5 and 70°C, retaining significant activity at pH 8.0 and 9.0, and demonstrating stability across a broad pH range (pH 5.0–12.0). nih.gov A thermostable β-mannanase from Bacillus subtilis BE-91 displayed optimal activity at 65°C and pH 6.0, maintaining stability up to 70°C and within the pH range of 4.5–7.0. nih.gov Metal ions can also influence this compound activity; for example, the activity of a β-mannanase from Bacillus subtilis BE-91 was enhanced by ions such as Mn²⁺, Cu²⁺, Zn²⁺, Ca²⁺, Mg²⁺, and Al³⁺, while being inhibited by Ba²⁺ and Pb²⁺. nih.gov

Substrate Specificity Profiling of Mannanases

Mannanases exhibit varying degrees of specificity towards different mannan-containing substrates. This specificity is influenced by the structure of the polysaccharide, including the type and degree of branching. fishersci.comfoodb.cabcrcp.ac.in

Different mannanases show distinct preferences for specific mannan (B1593421) substrates. Locust bean gum (LBG), guar (B607891) gum, and konjac glucomannan (B13761562) are commonly used to assess this compound activity. usda.govwikipedia.orgbcrcp.ac.inresearchgate.netmegazyme.comwikipedia.org

Studies have shown that some mannanases exhibit high activity towards LBG, which is a galactomannan (B225805) with a mannose-to-galactose ratio of approximately 4:1. researchgate.netwikipedia.orgdrugbank.com For example, a β-mannanase from Aspergillus terreus strain ARSA showed high activity towards LBG. wikipedia.org Similarly, a purified this compound from Aspergillus niger gr displayed the highest relative substrate specificity towards LBG compared to guar gum and copra mannan. researchgate.net A novel low-temperature-active this compound from the intestinal metagenome of Hermetia illucens also showed the highest specific activity against LBG. fishersci.com

Guar gum, another galactomannan but with a higher galactose substitution (mannose-to-galactose ratio of approximately 2:1), is also a common substrate. fishersci.comtjnpr.org The degree of galactose substitution can impact enzyme activity; a lower degree of α-linked galactose substitution in LBG might promote hydrolysis compared to the higher substitution in guar gum. tjnpr.org Some mannanases show moderate activity on guar gum bcrcp.ac.inresearchgate.net, while others exhibit lower activity compared to LBG researchgate.netdrugbank.com.

Konjac glucomannan, a polysaccharide with a backbone of β-1,4 linked mannose and glucose residues, is another important substrate. foodb.caresearchgate.net Some mannanases demonstrate high activity towards konjac glucomannan. bcrcp.ac.inresearchgate.netmegazyme.com For instance, a GH113 endo-β-1,4-mannanase from Alicyclobacillus sp. strain A4 exhibited higher activities on glucomannan than on galactomannan. researchgate.net

The specific activity of mannanases on these substrates can be quantified and compared across different enzymes.

Table 1: Specific Activity of Various Mannanases on Key Substrates

| Enzyme Source | Substrate | Specific Activity (U/mg or U/mL) | Reference |

| Aspergillus terreus strain ARSA | LBG | 1309.03 U/mL | wikipedia.org |

| Aspergillus niger gr | LBG | Highest relative specificity | researchgate.net |

| Hermetia illucens metagenome | LBG | Highest specific activity | fishersci.com |

| Alicyclobacillus sp. strain A4 | Konjac flour | Higher activity than galactomannan | researchgate.net |

| Bacillus circulans NT 6.7 | Konjac glucomannan | High specificity | wikipedia.org |

| Bacillus subtilis BE-91 | Konjac glucomannan | 33.45 µmol/min/mL | nih.gov |

| Bacillus subtilis BE-91 | LBG | 107.5 μmol/min/mL | nih.gov |

| Aspergillus terreus | LBG | 100% (relative) | drugbank.com |

| Aspergillus terreus | Guar gum | 86% (relative) | drugbank.com |

| Aspergillus terreus | Konjac gum | 52% (relative) | drugbank.com |

| Rhizopus microsporus (RmMan134A) | LBG | 2337 U/mg | nih.gov |

(Note: Specific activity units and conditions may vary between studies.)

Mannanases demonstrate activity on heterogeneous mannans like glucomannan and galactomannan by cleaving the β-1,4 linkages in their backbones. foodb.catjnpr.org The presence and distribution of side chains, such as galactose in galactomannans or glucose in glucomannans, significantly influence the accessibility of the mannan backbone to the enzyme and thus affect hydrolytic activity. fishersci.combcrcp.ac.intjnpr.org

Some mannanases show a preference for glucomannans over galactomannans researchgate.nettjnpr.org, while others may be more active on galactomannans, particularly those with lower galactose substitution fishersci.comdrugbank.comresearchgate.nettjnpr.org. The ability to accommodate different sugar residues at the substrate-binding subsites within the enzyme's active site contributes to these variations in specificity towards heterogeneous mannans. bcrcp.ac.in

Hydrolysis of Specific Mannan Substrates (e.g., Locust Bean Gum, Guar Gum, Konjac Glucomannan)

Kinetic Analysis of this compound Enzymes

Kinetic analysis provides quantitative measures of enzyme efficiency and substrate affinity, typically expressed as Michaelis constant (Km) and maximum reaction velocity (Vmax) or catalytic turnover rate (kcat). bcrcp.ac.inmegazyme.comwikipedia.org These parameters are determined by measuring enzyme activity at varying substrate concentrations.

For example, the Km and kcat values of a GH113 this compound from Alicyclobacillus sp. strain A4 for LBG were reported as 3.9 mg/ml and 232.1/s, respectively. researchgate.net A β-mannanase from Aspergillus niger gr showed Km values of 0.11, 0.28, and 0.33 mg/ml for locust bean gum, guar gum, and copra mannan, respectively, indicating a higher affinity for LBG. researchgate.net For a thermo-alkaline β-mannanase BcManA, the Km and kcat values on konjac glucomannan were 0.62 g/l and 1238.9 s⁻¹, respectively. megazyme.com Purified recombinant GmMAN1 from soybean exhibited an apparent Km value of 34.9 mg/mL and a catalytic efficiency (kcat/Km) of 0.7 mL/(mg·s). wikipedia.org Immobilization of this compound on calcium alginate beads was found to slightly increase the Km value compared to the free enzyme, suggesting a reduced affinity for the substrate, potentially due to steric hindrance or diffusional limitations. uni-freiburg.denih.gov

Table 2: Kinetic Parameters of Selected Mannanases on Different Substrates

| Enzyme Source | Substrate | Km (mg/mL or g/L) | Vmax (U/mg or µmol/min/mL) | kcat (s⁻¹) | Reference |

| Alicyclobacillus sp. strain A4 | LBG | 3.9 mg/ml | - | 232.1 | researchgate.net |

| Aspergillus niger gr | LBG | 0.11 mg/ml | - | - | researchgate.net |

| Aspergillus niger gr | Guar gum | 0.28 mg/ml | - | - | researchgate.net |

| Aspergillus niger gr | Copra mannan | 0.33 mg/ml | - | - | researchgate.net |

| Bacillus circulans NT 6.7 | LBG | 4.14 mg/mL (Free) | 100 U/mg-protein (Free) | - | nih.gov |

| Bacillus circulans NT 6.7 | LBG | 4.94 mg/mL (Immobilized) | 93.5 U/mg-protein (Immobilized) | - | nih.gov |

| Thermo-alkaline β-mannanase BcManA | Konjac glucomannan | 0.62 g/l | - | 1238.9 | megazyme.com |

| Bacillus subtilis BE-91 | LBG | 7.14 mg/mL | 107.5 μmol/min/mL | - | nih.gov |

| Bacillus subtilis BE-91 | Konjac glucomannan | 1.749 mg/mL | 33.45 µmol/min/mL | - | nih.gov |

| Soybean GmMAN1 | β-mannan | 34.9 mg/mL | - | - | wikipedia.org |

(Note: Units and specific conditions for kinetic parameters can vary between studies.)

Determination of Reaction Products (e.g., Mannobiose, Mannotriose, Mannooligosaccharides)

Endo-β-1,4-mannanases hydrolyze the internal β-1,4-mannosidic bonds within the mannan backbone, releasing shorter oligosaccharides. The primary reaction products are typically mannobiose (a disaccharide of mannose), mannotriose (a trisaccharide of mannose), and other mannooligosaccharides (MOS) of varying degrees of polymerization (DP). researchgate.netusda.govfoodb.camegazyme.comtjnpr.orgnih.govconicet.gov.ar

The specific profile of hydrolysis products can depend on the particular this compound and the substrate used. Some enzymes primarily release mannobiose and mannotriose as the main products after extended incubation. researchgate.netchemicalbook.com For instance, hydrolysis of LBG by a purified β-mannanase from A. terreus ARSA yielded a mixture of mannobiose, mannotriose, mannopentaose, and other unidentified MOS. wikipedia.org The ratio of different MOS produced can also be influenced by the substrate structure, such as the degree of galactose substitution in galactomannans. wikipedia.org Certain mannanases may cleave MOS with a DP greater than 3 but not smaller oligosaccharides like mannobiose. nih.gov Structural studies have shown that the active site architecture and the presence of substrate-binding subsites influence the size of the released products. nih.gov

Structural Insights into this compound Catalysis

Structural studies, often employing techniques like X-ray crystallography, provide crucial insights into the catalytic mechanisms of mannanases. fishersci.comresearchgate.netbcrcp.ac.inresearchgate.netuni-freiburg.de Mannanases are classified into different glycoside hydrolase (GH) families, including GH5, GH26, GH113, and GH134, based on their amino acid sequences and structural folds. nih.govnih.gov Enzymes within GH5 and GH26 families typically share a similar (β/α)₈-barrel fold. nih.govnih.gov

The catalytic mechanism of mannanases involves the hydrolysis of the glycosidic bond, generally following a retaining mechanism that results in the retention of the anomeric configuration of the cleaved sugar. This mechanism typically involves two key catalytic residues: an acid/base catalyst and a nucleophile. nih.gov These residues are strategically positioned within the active site. For example, in one this compound, the catalytic acid/base Glu167 and nucleophile Glu266 are located on specific beta strands of the (β/α)₈-barrel structure.

The active site of mannanases contains substrate-binding subsites that accommodate portions of the polysaccharide chain. The arrangement and specificity of these subsites determine how the enzyme interacts with the substrate and the size of the resulting hydrolysis products. nih.gov Structural analyses have revealed the presence of multiple subsites (e.g., -3 to +4) in the catalytic groove of some mannanases, with specific residues involved in hydrogen bonding and interactions with the mannan backbone and side chains. nih.gov Differences in the shape and loops surrounding the active center can contribute to variations in substrate specificity and catalytic activity between different mannanases. Structural features can also play a role in enzyme stability, such as the presence of disulfide bonds or specific metal-binding sites.

Table 3: Structural Features and Catalytic Residues of Selected Mannanases

| Enzyme Source | GH Family | Structural Fold | Catalytic Mechanism | Key Catalytic Residues | Substrate Binding Subsites | Reference |

| Alicyclobacillus sp. strain A4 | GH113 | - | Hydrolytic and transglycosylation | - | - | researchgate.net |

| Bacillus sp. N16-5 (BSP165 MAN) | GH5 (Subfamily 8) | (β/α)₈-barrel | - | Glu158, Glu253 (homologous positions) | - | |

| Bacillus subtilis Z-2 (BCman) | GH26 | (β/α)₈-barrel | Endo-hydrolysis | Glu167 (acid/base), Glu266 (nucleophile) | +1 and -1 | |

| Rhizopus microsporus (RmMan134A) | GH134 | - | Hydrolysis | - | At least -3 to +4 | nih.gov |

| Cellulosimicrobium sp. HY-13 | GH5 | (β/α)₈-barrel | Double substitution (Retaining) | - | - | nih.gov |

(Note: Information on all fields may not be available for every enzyme.)

Three-Dimensional Protein Folds

A significant portion of known glycoside hydrolases, including many mannanases, exhibit a (β/α)8-barrel fold in their catalytic domains. researchgate.netresearchgate.netpdbj.orglibretexts.org This structure, also known as the TIM barrel fold, is a common and stable protein architecture characterized by eight parallel β-strands forming a central barrel, surrounded by eight α-helices on the outside. nih.govresearchgate.netlibretexts.orgmdpi.comrcsb.org The catalytic site of the enzyme is typically located in the middle of this barrel structure, specifically at the C-terminal end of the eight parallel beta-strands. rcsb.org

While the (β/α)8-barrel fold is conserved among many GH5 and GH26 mannanases, there can be variations in the position and length of helices, strands, and loops, which contribute to differences in the shape of the barrel and can affect the catalytic environment. nih.gov For instance, alkaline β-mannanases in GH5, subfamily 8, show distinct features compared to those in subfamily 7 or 10, including increased hydrophobic and arginine residues and decreased polar residues. nih.gov

Interestingly, some mannanases, such as those in the newly described GH family 134, can display a different tertiary structure, such as a lysozyme-like fold, while still catalyzing the hydrolysis of β-1,4-mannans. acs.orgacs.orgresearchgate.net

Active Site Architecture and Substrate Binding Subsites

The active site of mannanases is typically located within a cleft or groove on the enzyme surface, formed by loops connecting the β-strands and α-helices of the (β/α)8-barrel. mdpi.com This active site is where substrate binding and catalysis occur. The substrate binding surface within the active site can be divided into several subsites, which are numbered relative to the glycosidic bond being cleaved. lu.se According to recommended nomenclature, subsites are numbered +4, +3, +2, +1, -1, -2, etc., from the non-reducing end to the reducing end, with the scissile bond positioned between subsite +1 and -1. lu.se

These substrate-binding subsites interact with the sugar backbone of mannans, contributing to substrate specificity and stabilizing the enzyme-substrate complex during catalysis. mdpi.com The specificity of these distal subsites for glucose or mannose can vary between different mannanases, which helps explain their preferences for different mannan substrates like galactomannans or glucomannans. acs.orgasm.org For example, the GH5 enzyme BaMan5A can accommodate glucose or mannose at both its -2 and +1 subsites, while the GH26 enzyme BsMan26A shows tight specificity for mannose at its negative binding sites. acs.org

Some mannanases may also possess additional domains or loops that influence substrate specificity or enzyme stability. mdpi.com High-resolution crystal structures have provided detailed insights into enzyme-substrate interactions and the architecture of the catalytic site. mdpi.com

Identification and Role of Catalytic Residues (Proton Donor, Nucleophile/Base)

Glycoside hydrolases, including β-mannanases, typically employ two key catalytic residues within their active site to facilitate the hydrolysis of glycosidic bonds: a proton donor and a nucleophile/base. researchgate.netmdpi.com These residues are precisely positioned to enable effective substrate binding and catalysis. mdpi.com

In many GH5 β-mannanases, the proton donor is a glutamic acid residue located at the C-terminus of β4, while the nucleophile is another glutamic acid residue situated at the C-terminus of β7. nih.gov For example, in BSP165 MAN, Glu 158 acts as the proton donor and Glu 253 as the nucleophile. nih.gov Similarly, in ManAC from Aspergillus calidoustus, Glu232 and Glu340 are identified as the proton donor and nucleophile, respectively. researchgate.net In the GH113 family this compound PcMan113, Glu152 is the proton donor. nih.gov

These catalytic residues are highly conserved among mannanases within the same GH family. nih.govmdpi.com Other amino acid residues located near the catalytic center, such as arginine, histidine, asparagine, tyrosine, and tryptophan, are also highly conserved and play important roles in catalysis and substrate binding. nih.govresearchgate.net Mutations involving these titratable residues can significantly influence enzyme characteristics and stability under different pH conditions. tandfonline.com

Mechanisms of Glycosidic Bond Hydrolysis by Mannanases

Glycosidic Linkage Specificity (e.g., β-1,4-glycosidic linkages)

Endo-β-1,4-mannanases (EC 3.2.1.78) are defined by their ability to randomly hydrolyze the β-1,4-mannosidic linkages within the main chain of mannans, galactomannans, and glucomannans. nih.govasm.orge3journals.orguniprot.org This specific cleavage pattern is crucial for the breakdown of these complex polysaccharides. While their primary target is the β-1,4 linkage, the presence of side chains, such as α-1,6-linked galactose residues in galactomannans, can influence the enzyme's activity. asm.org For instance, Man113A from Alicyclobacillus sp. strain A4 showed decreased activity on guar gum with increasing galactose content. asm.org

Different mannanases can exhibit varying substrate preferences based on the composition and structure of the mannan substrate. asm.orgasm.org Some may prefer unsubstituted linear β-mannans, while others show higher activity towards galactomannans or glucomannans. acs.orgasm.org This specificity is influenced by the interactions between the substrate and the amino acid residues within the enzyme's active site and its various subsites. acs.orgasm.org

Molecular Catalytic Mechanisms

The hydrolysis of glycosidic bonds by mannanases typically proceeds via either an inverting or a retaining mechanism, depending on the specific GH family. Enzymes belonging to GH families 5, 26, and 113, which are common this compound families, generally function through a retention reaction mechanism. researchgate.net In this mechanism, the anomeric configuration of the substrate is retained in the product. This usually involves two catalytic residues: a nucleophile that attacks the anomeric carbon and an acid/base catalyst that protonates the glycosidic oxygen.

However, some mannanases, such as those in the newly described GH family 134, can act with inversion of stereochemistry, employing an inverting mechanism. acs.orgacs.orgresearchgate.net This mechanism involves a single displacement reaction where a water molecule, activated by a general base, directly attacks the anomeric carbon, while a general acid protonates the glycosidic oxygen, resulting in the inversion of the anomeric configuration. researchgate.net Studies involving Michaelis complexes and product complexes, along with quantum mechanics/molecular mechanics simulations, have provided evidence for the conformational itineraries of the sugar rings during catalysis in these inverting mannanases. acs.orgacs.orgresearchgate.net

Synergistic Interactions of this compound with Other Hemicellulases

The complete degradation of complex mannan polysaccharides into their constituent monomers often requires the concerted action of multiple enzymes working in synergy. nih.govnih.gov β-Mannanase, as the primary enzyme for cleaving the main chain, frequently interacts synergistically with other hemicellulases, such as β-mannosidases and α-galactosidases. nih.govnih.gov

β-Mannosidases (EC 3.2.1.25) hydrolyze β-1,4-linked mannose residues from the non-reducing end of mannooligosaccharides, while α-galactosidases (EC 3.2.1.22) remove α-1,6-linked galactose side chains from galactomannans. asm.orgnih.gov The removal of these side chains by α-galactosidases can improve the accessibility of the mannan backbone to β-mannanase, thereby enhancing its activity. nih.gov Studies have shown synergistic enhancement of hydrolysis when β-mannanases are combined with α-galactosidases, although the extent of synergy can depend on the specific enzymes and substrates used. nih.govnih.govresearchgate.net

While synergistic interactions are common, some studies have observed anti-synergistic effects when mannanases are combined with β-mannosidases, potentially due to competition for binding sites. nih.gov Understanding the specific interactions and optimal combinations of these enzymes is crucial for designing efficient enzyme cocktails for various biotechnological applications. nih.gov

β-Mannosidases and their Role in Complete Mannan Degradation

While β-mannanases initiate mannan breakdown by producing MOS, complete hydrolysis to monomeric sugars requires the action of exo-acting enzymes. β-Mannosidases (EC 3.2.1.25) are such exo-acting enzymes that hydrolyze β-1,4-linked mannosyl residues from the non-reducing ends of MOS or, in some cases, directly from mannan polymers. up.ac.zagoogle.commdpi.comacs.org They are essential for releasing mannose units, the final product of mannan backbone degradation. up.ac.zagoogle.com β-Mannosidases are classified under different GH families, including GH1, GH2, GH5, GH113, and GH164. up.ac.za Studies have shown that β-mannosidases attack the non-reducing ends of mannan chains in an exo-wise manner. acs.org

α-Galactosidases and Debranching Activities

Mannans, particularly galactomannans and galactoglucomannans, often have α-1,6-linked galactose side chains attached to the mannan backbone. up.ac.zaasm.orggoogle.com These side chains can hinder the action of β-mannanases and β-mannosidases on the main chain. up.ac.zaacs.orgnih.gov α-Galactosidases (EC 3.2.1.22), also known as melibiases, are exo-acting enzymes that specifically cleave these terminal non-reducing α-D-galactose residues. up.ac.zanih.govjmb.or.kr By removing these branches, α-galactosidases improve the accessibility of the mannan backbone to the main chain-cleaving enzymes, thus promoting more efficient mannan degradation. up.ac.zaacs.orgnih.gov α-Galactosidases are found in various GH families, including GH4, GH27, GH31, GH36, GH57, GH97, and GH110. up.ac.za Research indicates that GH27 α-galactosidases can be particularly compatible with β-mannanases for efficient mannan hydrolysis. researchgate.net

Synergistic Combinations for Enhanced Substrate Hydrolysis

The heterogeneous and complex nature of mannan structures necessitates the synergistic action of multiple enzymes for their efficient and complete degradation. up.ac.zafrontiersin.orggoogle.comresearchgate.net Combinations of endo-acting β-mannanases, exo-acting β-mannosidases, and debranching α-galactosidases work together to break down the mannan backbone and its side chains. up.ac.zafrontiersin.orggoogle.comresearchgate.net

β-Mannanases create shorter oligosaccharides, which then serve as substrates for β-mannosidases to release monomeric mannose. frontiersin.orggoogle.com Simultaneously, α-galactosidases remove galactose decorations, facilitating the access of β-mannanases and β-mannosidases to the mannan backbone. up.ac.zaacs.orgnih.gov

Numerous studies have investigated the synergistic effects of these enzyme combinations. While synergistic enhancement of hydrolysis has been observed in many cases, it is not universal and can depend on the specific enzymes used and the structure of the mannan substrate. researchgate.netnih.gov For example, some studies have shown that the addition of α-galactosidase to β-mannanase can increase hydrolytic efficiency. mdpi.com However, in some instances, β-mannosidases have shown anti-synergistic effects with β-mannanases, potentially due to competition for binding sites. researchgate.netnih.gov The specific GH family of the α-galactosidase can also influence the degree of synergy with β-mannanases. researchgate.net

Beyond the core mannanolytic enzymes, other enzymes like acetyl mannan esterases (AcME), which remove acetyl decorations on mannan, and even non-hydrolytic proteins like expansins and swollenins that disrupt crystalline regions of biomass, can contribute to enhanced mannan degradation by improving accessibility for the hydrolytic enzymes. up.ac.zagoogle.comresearchgate.net Lytic polysaccharide monooxygenases have also been implicated in promoting mannan degradation. up.ac.za

Optimization of Mannanase Production

Fermentation Process Optimization for Enhanced Yield

Optimizing the fermentation process for mannanase (B13387028) production involves fine-tuning both the operational parameters and the choice of fermentation method. Strategies can be employed to manipulate physical, environmental, and nutritional conditions to achieve increased production efficiency and optimal this compound yield. kemdikbud.go.id

Submerged Fermentation Strategies

Submerged fermentation (SmF) is a widely used technique for microbial enzyme production, particularly for bacteria, due to its requirement for higher water potential. kemdikbud.go.id In SmF, microorganisms are cultured in a liquid medium containing dissolved nutrients. Bioactive compounds, such as this compound, are secreted into the fermentation broth, facilitating easier purification compared to some other methods. kemdikbud.go.id

Various strategies within SmF can be employed to enhance this compound production. These include optimizing the incubation period, initial pH of the culture medium, and inoculum concentration. For instance, studies have shown that the optimal incubation period can vary depending on the microorganism used. e3journals.orgresearchgate.net The initial pH of the culture medium also significantly impacts enzyme activity, with optimal pH values varying for different microbial strains. e3journals.orgresearchgate.netjournalmrji.com Inoculum concentration also has a profound effect on this compound and protein synthesis, with an optimal size leading to maximum production. e3journals.org

Research has explored different fed-batch fermentation strategies in submerged systems, including suspended, immobilized cell, biofilm, and microparticle-enhanced bioreactors. nih.gov Studies have indicated that strategies like microparticle-enhanced bioreactors can significantly enhance enzyme activity compared to other fed-batch methods. nih.gov

Solid-State Fermentation Methodologies

Solid-state fermentation (SSF) is another important method for enzyme production, particularly advantageous for filamentous fungi. mdpi.com SSF involves the growth of microorganisms on solid substrates in the absence or near absence of free water. This method can offer higher productivity of enzymatic extracts, less susceptibility to inhibition, and greater stability of enzymes towards variations in temperature and pH compared to SmF. mdpi.com

Optimizing SSF for this compound production involves selecting suitable solid substrates, adjusting moisture content, temperature, and pH, and sometimes supplementing with additional nutrients. mdpi.com The choice and ratio of solid substrates have a crucial effect on fungal growth and enzyme production. mdpi.com For example, a mixture of coffee waste and wheat bran in a specific ratio has been found to yield high this compound production with certain Aspergillus niger strains. mdpi.com

Influence of Carbon Sources on this compound Biosynthesis

Carbon sources play a critical role in microbial growth and the induction of this compound biosynthesis. The type and concentration of carbon substrate can significantly influence the yield of the enzyme.

Utilization of Agricultural Wastes and By-products

Agro-industrial residues and by-products represent abundant and cost-effective carbon sources for this compound production. e3journals.orgajol.infokmutnb.ac.ththaiscience.info Utilizing these materials offers a sustainable approach by converting waste into value-added products and reducing disposal costs. ajol.infokmutnb.ac.th

Various agricultural wastes have been evaluated as substrates for this compound production, including potato peels, cassava peels, coffee residue, sugarcane bagasse, copra meal, wheat bran, and rice bran. e3journals.orgajol.infokmutnb.ac.ththaiscience.infoijcmas.com Studies have shown that the effectiveness of different agricultural wastes varies depending on the microorganism used. For instance, cassava peels were found to be the best carbon source for this compound production by Trichosporonoides oedocephalis, while potato peels were effective for Bacillus amyloliquefaciens. e3journals.orgajol.info Tea waste also showed potential as a substrate for Bacillus subtilis. kmutnb.ac.th

The composition of these wastes, particularly their mannan (B1593421) content, makes them suitable for inducing this compound production. thaiscience.info The concentration of the agricultural waste substrate also needs to be optimized for maximum enzyme yield. ajol.info

Impact of Commercial Carbon Substrates

In addition to agricultural wastes, commercial carbon substrates are also used in this compound production. These often include pure sugars or commercial polysaccharides.

Commercial substrates such as locust bean gum (LBG), guar (B607891) gum, glucose, xylose, and sucrose (B13894) have been investigated for their impact on this compound biosynthesis. kemdikbud.go.idijcmas.comnih.govijcmas.comncsu.edu LBG is frequently reported as an effective inducer for this compound production due to its high mannan content. ijcmas.comnih.govijcmas.com Studies have shown that LBG can lead to higher this compound yields compared to other commercial sugars like glucose and xylose. nih.gov The concentration of commercial substrates like LBG also requires optimization to achieve maximum enzyme production. ijcmas.comijcmas.com

However, the use of simple sugars like glucose can sometimes lead to catabolic repression of this compound synthesis in certain microorganisms when present alongside more complex substrates. ajol.info

Role of Nitrogen Sources in this compound Production

Nitrogen sources are essential nutrients for microbial growth and enzyme synthesis. The type and concentration of the nitrogen source in the fermentation medium significantly influence this compound production. fishersci.casuvidhinathlab.com

Various organic and inorganic nitrogen sources have been evaluated for their effect on this compound production by different microorganisms. These include ammonium (B1175870) nitrate (B79036), ammonium sulfate (B86663), peptone, yeast extract, soya beans, locust beans, urea (B33335), and ammonium chloride. kemdikbud.go.ide3journals.orgajol.infonih.govfishersci.casuvidhinathlab.com

Studies have identified optimal nitrogen sources for specific microbial strains. For example, ammonium nitrate was found to be the best nitrogen source for this compound production by Bacillus amyloliquefaciens and Trichosporonoides oedocephalis. e3journals.orgresearchgate.netajol.info Malt extract and a combination of urea and yeast extract have also been reported as effective nitrogen sources for this compound production by other bacterial strains. kemdikbud.go.idnih.gov Ammonium chloride has been shown to be a potential nitrogen source for this compound production by certain filamentous fungi. kemdikbud.go.id

The concentration of the nitrogen source is also a critical factor that needs to be optimized for enhanced this compound yield. kemdikbud.go.id The addition of appropriate organic nitrogen sources, such as peptone or yeast extract, can lead to increased microbial growth and subsequent this compound production. nih.gov

Interactive Data Tables

| Fermentation Method | Microorganism | Carbon Source (Example) | Optimal Carbon Source Concentration | Optimal Nitrogen Source (Example) | Optimal Nitrogen Source Concentration | This compound Activity (Example) | Source |

| Submerged Fermentation | Bacillus amyloliquefaciens 10A1 | Potato peels | 14 g/l | Ammonium nitrate | Not specified | 61.5 U/mg protein | ajol.info |

| Submerged Fermentation | Trichosporonoides oedocephalis | Cassava peels | Not specified | Ammonium nitrate | Not specified | 11.767 U/ml | e3journals.orgresearchgate.net |

| Submerged Fermentation | Nonomuraea sp. ID06-379 | Locust bean gum | 0.5% (w/v) | Malt extract | 1% (w/v) | 5.33 U/mg | kemdikbud.go.id |

| Submerged Fermentation | Bacillus subtilis ATCC 11774 | Locust bean gum | 1.0% | Yeast extract | 0.5% | 39.89 U/ml | ijcmas.com |

| Solid-State Fermentation | Aspergillus niger F12 | Coffee waste:Wheat bran | 1:1 (w/w) | Not specified | Not specified | 8.6 IU/mL | mdpi.com |

Note: Activity units and optimal concentrations can vary significantly depending on the specific strain, substrate, and fermentation conditions.

| Agricultural Waste Substrate | Microorganism | This compound Activity (Example) | Source |

| Potato peels | Bacillus amyloliquefaciens 10A1 | 61.5 U/mg protein | ajol.info |

| Cassava peels | Trichosporonoides oedocephalis | 11.767 U/ml | e3journals.orgresearchgate.net |

| Tea waste | Bacillus subtilis P2-5 | Highest among tested wastes | kmutnb.ac.th |

| Coffee residue | Aspergillus niger F12 | Used in 1:1 mixture with wheat bran for 8.6 IU/mL | mdpi.com |

| Copra meal | Various | Used as carbon source | thaiscience.infoijcmas.com |

| Commercial Carbon Source | Microorganism | This compound Activity (Example) | Source |

| Locust bean gum (LBG) | Nonomuraea sp. ID06-379 | 0.745 U/mg | kemdikbud.go.id |

| Locust bean gum (LBG) | Bacillus subtilis ATCC 11774 | 21 U/ml (at 1% LBG) | ijcmas.com |

| Locust bean gum (LBG) | Bacillus nealsonii PN-11 | Maximum production observed | ijcmas.com |

| Glucose | Nonomuraea sp. ID06-379 | 0.728 U/ml | kemdikbud.go.id |

| Xylose | Bacillus subtilis ATCC 11774 | 95.83 U/mL | nih.gov |

| Nitrogen Source | Microorganism | Effect on this compound Production (Example) | Source |

| Ammonium nitrate | Bacillus amyloliquefaciens 10A1 | Most effective | ajol.info |

| Ammonium nitrate | Trichosporonoides oedocephalis | Best nitrogen source | e3journals.orgresearchgate.net |

| Malt extract | Nonomuraea sp. ID06-379 | Best nitrogen source | kemdikbud.go.id |

| Yeast extract | Bacillus subtilis ATCC 11774 | Maximum enzyme production | ijcmas.com |

| Peptone | Bacillus subtilis ATCC 11774 | Increased growth and production | nih.gov |

| Ammonium chloride | Aspergillus niger | Potential nitrogen source | kemdikbud.go.id |

Optimization of Environmental Parameters for Cultivation

Several environmental factors play a critical role in maximizing this compound production by microorganisms. These include pH, temperature, incubation period, and inoculum concentration. nih.gove3journals.orgtandfonline.comresearchgate.net

pH Regimes for Optimal Enzyme Expression

The pH of the culture medium is a crucial factor affecting both microbial growth and this compound activity. Different microorganisms have varying optimal pH ranges for this compound production. For instance, Bacillus-derived mannanases generally exhibit optimal activity in an acidic to neutral pH range (3-6.5), although some can be active in alkaline conditions. mdpi.comscialert.net Studies have shown that increasing the pH of the fermentation medium can lead to increased enzyme activity in some cases. e3journals.org

Research on Trichosporonoides oedocephalis in submerged fermentation indicated that this compound activity increased as the pH of the fermentation medium increased, with optimal production observed at a specific pH (the specific optimal pH value is not explicitly stated in the provided snippets, but the trend of increase with pH is mentioned). e3journals.org For Bacillus amyloliquefaciens, an optimal pH of 6.5 for this compound production has been reported when using coconut waste as a substrate. scialert.net Another study focusing on Bacillus subtilis B23 found an optimal pH of around 7 for a recombinant this compound expressed in Brevibacillus brevis. nih.gov An alkaliphilic-thermotolerant Bacillus cereus N1 was found to produce this compound optimally at pH 10. nih.gov

Here's a table summarizing some reported optimal pH values for this compound production by different microorganisms:

| Microorganism | Optimal pH for Production | Source Type |

| Bacillus amyloliquefaciens | 6.5 | Submerged Fermentation (Coconut Waste) scialert.net |

| Bacillus subtilis B23 (recombinant in Brevibacillus brevis) | ~7 | Expression System nih.gov |

| Bacillus cereus N1 (alkaliphilic-thermotolerant) | 10 | Fermentation Medium nih.gov |

| Aspergillus niger BCC4525 (recombinant in Pichia pastoris) | 5.5 | Expression System tandfonline.com |

| Aspergillus niger | 6.0 | Submerged Fermentation ijcmas.com |

| Penicillium italicum LAD-A5 | Not explicitly stated, but optimization performed | Solid State Cultivation e3journals.org |

| Trichosporonoides oedocephalis | Increased with pH (optimal not explicitly stated) | Submerged Fermentation e3journals.org |

Maintaining the optimal pH is crucial because deviations can lead to decreased enzyme production due to reduced microbial growth or enzyme instability. scialert.net

Temperature Control in this compound Production

Temperature is another critical environmental factor influencing microbial growth and enzyme synthesis. The optimal temperature for this compound production varies depending on the microbial source. For instance, Bacillus megaterium isolates showed optimal this compound production at temperatures ranging from 35°C to 45°C, with one isolate performing best at 45°C and others at 35°C. researcherslinks.com Thermophilic mannanases, which are active at higher temperatures, are particularly advantageous for industrial applications as they can reduce cooling costs and improve mass transfer rates. ijcmas.comtandfonline.com

Studies on Bacillus subtilis have shown that the optimal temperature for this compound production can differ from the optimal growth temperature. nih.gov A two-stage temperature control strategy has been proposed for Bacillus subtilis where the culture is initially maintained at 37°C for optimal growth, followed by lowering the temperature to 25°C to enhance this compound production. nih.gov This strategy resulted in a significant increase in extracellular this compound activity. nih.gov

For Aspergillus niger, the optimal temperature for this compound production has been reported around 37°C. ijcmas.com However, a recombinant this compound from Aspergillus niger BCC4525 expressed in Pichia pastoris showed an optimal temperature of 70°C and good thermostability. tandfonline.com Bacillus amyloliquefaciens 10A1 produced this compound optimally at 35°C. ajol.info

Here's a table illustrating optimal temperatures for this compound production from various sources:

| Microorganism | Optimal Temperature for Production | Source Type |

| Bacillus megaterium MBL-SP02 | 45°C | Screening and Optimization researcherslinks.com |

| Bacillus megaterium MBL-CW01, MBL-GN02 | 35°C | Screening and Optimization researcherslinks.com |

| Bacillus subtilis (two-stage control) | 37°C (growth), 25°C (production) | Optimization Strategy nih.gov |

| Aspergillus niger | 37°C | Submerged Fermentation ijcmas.com |

| Aspergillus niger BCC4525 (recombinant in Pichia pastoris) | 70°C | Expression System tandfonline.com |

| Bacillus amyloliquefaciens 10A1 | 35°C | Submerged Fermentation ajol.info |

| Bacillus velezensis NRC-1 | 45°C | Bioreactor Study semanticscholar.org |

Controlling temperature is essential to ensure optimal enzyme yield and can also impact enzyme stability. plos.orgwho.int

Incubation Period and Inoculum Concentration Effects

The incubation period and the concentration of the inoculum are also critical parameters influencing this compound production. The fermentation time required to achieve maximum this compound activity varies depending on the microorganism and the fermentation conditions. For Trichosporonoides oedocephalis, maximum this compound activity was observed after 96 hours of incubation. e3journals.orgresearchgate.net Extending the incubation period beyond the optimum can lead to a decrease in enzyme activity. e3journals.orgresearchgate.net Bacillus cereus V9 showed optimal growth and this compound activity between 88 and 96 hours of incubation. atlantis-press.com For Bacillus velezensis NRC-1 in a bioreactor, maximum this compound production was attained after 72 hours at 45°C. semanticscholar.org

Inoculum concentration significantly affects this compound production. e3journals.org An optimal inoculum size is necessary for efficient enzyme production. For Trichosporonoides oedocephalis, an inoculum concentration of 1×106 spores/ml was found to be optimal, with higher concentrations leading to decreased production, possibly due to nutrient limitation from excessive growth. e3journals.org Similarly, for Penicillium italicum LAD-A5 in solid state cultivation, an inoculum concentration of 1×106 yielded the highest this compound activity. e3journals.org Bacillus amyloliquefaciens showed maximum this compound yield with a 4% inoculum size. ajol.info Studies have indicated that a sufficient inoculum size is needed to shorten the initial lag phase and ensure adequate microbial growth for enzyme production. e3journals.orgscience-line.com However, excessively high inoculum concentrations can lead to rapid nutrient depletion and reduced enzyme yield. e3journals.orgscience-line.com

Here's a summary of findings on incubation period and inoculum concentration:

| Microorganism | Optimal Incubation Period | Optimal Inoculum Concentration | Fermentation Type |

| Trichosporonoides oedocephalis | 96 hours | 1×106 spores/ml | Submerged Fermentation e3journals.orgresearchgate.net |

| Bacillus cereus V9 | 88-96 hours | Not explicitly stated for optimum, but growth pattern observed | Submerged Fermentation atlantis-press.com |

| Bacillus velezensis NRC-1 | 72 hours (bioreactor) | Not explicitly stated for optimum in bioreactor study | Bioreactor Fermentation semanticscholar.org |

| Penicillium italicum LAD-A5 | Not explicitly stated for optimum | 1×106 spores/ml | Solid State Cultivation e3journals.org |

| Bacillus amyloliquefaciens | Not explicitly stated for optimum | 4% | Submerged Fermentation ajol.info |

| Bacillus subtilis | Longer fermentation time increases activity (with sufficient inoculum) | 7% (for Bacillus subtilis on palm kernel cake) science-line.com | Fermented Palm Kernel Cake science-line.com |

Optimizing these parameters is crucial for achieving high this compound titers and improving the economic feasibility of the production process. e3journals.orgsemanticscholar.org

Bioreactor Design and Scaling-Up Considerations for this compound Production

Different bioreactor models are used for submerged fermentation (SmF) and solid-state fermentation (SSF), both of which can be employed for this compound production. researchgate.netscispace.com While SmF is often preferred due to easier control of environmental factors like agitation, pH, and temperature, SSF can offer advantages for utilizing agricultural residues and potentially achieving higher enzyme concentrations. scispace.commdpi.com

Key considerations in bioreactor design and scaling up include:

Aeration and Agitation: Adequate oxygen supply is vital for aerobic microbial growth and metabolism, which are necessary for enzyme production. semanticscholar.orgdntb.gov.ua Agitation in stirred tank bioreactors improves oxygen transfer and nutrient distribution. semanticscholar.org However, excessive agitation can sometimes be detrimental, particularly for filamentous fungi which can form dense mycelial clumps that hinder mass transfer. researchgate.netresearchgate.net Microparticle addition has been explored as a strategy to control fungal morphology and improve this compound production in stirred tank bioreactors by disrupting spore aggregation. researchgate.netresearchgate.net

Temperature and pH Control: Maintaining optimal temperature and pH profiles throughout the bioreactor volume is more challenging at larger scales due to less efficient heat dissipation and mixing compared to small flasks. scispace.com Gradients in temperature and pH can negatively impact microbial activity and enzyme production. scispace.com

Mass Transfer: Efficient transfer of nutrients to the microorganisms and removal of metabolic products are essential for high productivity. dntb.gov.ua This is particularly challenging in SSF bioreactors where the solid substrate can impede diffusion. scispace.com Packed-bed bioreactors with forced aeration have shown improved aeration and higher this compound productivity compared to flasks in SSF. embrapa.brmdpi.com

Reproducibility and Control: Scaling up requires the ability to reproduce the optimal conditions determined at the bench scale. researchgate.net This necessitates sophisticated process control systems to monitor and adjust parameters like temperature, pH, dissolved oxygen, and nutrient levels.

Bioreactor Type: The choice of bioreactor design (e.g., stirred tank, packed bed, airlift) depends on the fermentation type (SmF or SSF), the characteristics of the microorganism, and the desired production scale. researchgate.netscispace.com Stirred tank bioreactors are commonly used for SmF, while various designs like tray bioreactors, drum bioreactors, and column bioreactors are employed for SSF. scispace.com

Studies comparing this compound production in flasks and bioreactors have often shown higher enzyme yields and productivity in bioreactors, attributed to better control of parameters like aeration. researchgate.netembrapa.brmdpi.com For instance, using a packed-bed bioreactor for SSF with Aspergillus niger resulted in higher β-mannanase production and productivity in a shorter cultivation time compared to using flasks. embrapa.brmdpi.com In a large-scale stirred tank bioreactor (30-L), microparticle-enhanced cultivation strategies were successfully used to control fungal growth and improve β-mannanase production by recombinant Aspergillus sojae. ulakbim.gov.trresearchgate.net The addition of magnesium silicate (B1173343) or aluminum oxide microparticles enhanced enzyme activity significantly. researchgate.netresearchgate.net

While significant research has focused on optimizing conditions at the flask level, more information is needed on optimizing conditions for bench-scale and industrial bioreactors. semanticscholar.org Future advancements in bioreactor design, particularly for SSF, are needed to improve the scalability of lignocellulolytic enzyme production, including this compound. scispace.com Bioreactors with continuous feeding of agro-industrial biomass could be a solution for large-scale processing and increased enzyme production. scispace.com

Data from Bioreactor Studies:

Here's a table presenting some data from this compound production in bioreactors:

| Microorganism | Bioreactor Type / Scale | Key Parameters Optimized | Maximum this compound Activity | Notes |

| Aspergillus niger F12 | Packed-bed column | Substrate (coffee waste/wheat bran) | Higher yield than flasks embrapa.brmdpi.com | Improved aeration in bioreactor embrapa.brmdpi.com |

| Aspergillus niger FTCC 5003 | Laboratory column | Temperature, moisture, aeration | 2117.89 U/g | Optimal at 32.5°C, 60% moisture, 0.5 L/min aeration doi.org |

| Bacillus velezensis NRC-1 | Bench-scale (5L) | Agitation speed, incubation period | 21.04 U/mL | Optimal at 800 rpm agitation, 72 hours incubation semanticscholar.org |

| Aspergillus sojae (recombinant) | Stirred tank (30L) | Microparticle addition (Mg silicate, Al oxide) | 302.6 U/ml (with Mg silicate) ulakbim.gov.trresearchgate.net | Microparticles controlled fungal growth, enhanced production researchgate.netresearchgate.net |

Scaling up requires careful consideration of engineering principles to ensure that the favorable conditions identified at smaller scales can be effectively replicated and maintained in larger bioreactors, leading to economically viable this compound production. researchgate.netdntb.gov.ua

Purification and Downstream Processing of Mannanase

Strategies for Mannanase (B13387028) Recovery from Culture Broths